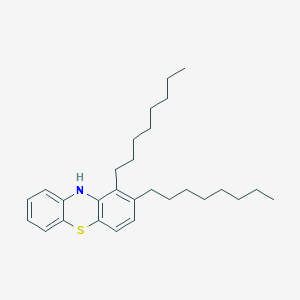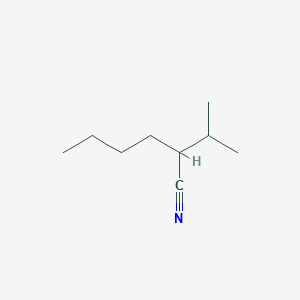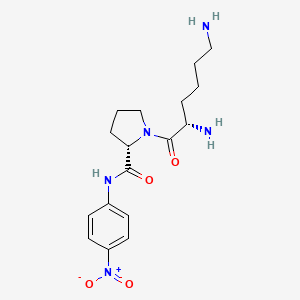
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-lysine and L-proline with a nitrophenyl group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring consistent quality and scalability. The purification process often includes techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The lysine and proline residues can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alaninamide, L-lysyl-N-(4-nitrophenyl)-: Similar structure but with alanine instead of proline.
L-Lysyl-N-(4-nitrophenyl)-L-alaninamide: Another similar compound with alanine replacing proline.
Uniqueness
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide is unique due to the presence of proline, which introduces a cyclic structure, potentially affecting its conformational flexibility and interactions with biological targets. This uniqueness can result in different biological activities and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
60189-45-9 |
|---|---|
Molekularformel |
C17H25N5O4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N5O4/c18-10-2-1-4-14(19)17(24)21-11-3-5-15(21)16(23)20-12-6-8-13(9-7-12)22(25)26/h6-9,14-15H,1-5,10-11,18-19H2,(H,20,23)/t14-,15-/m0/s1 |
InChI-Schlüssel |
UIMHQLCBLTTYDX-GJZGRUSLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



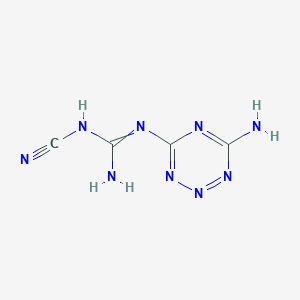
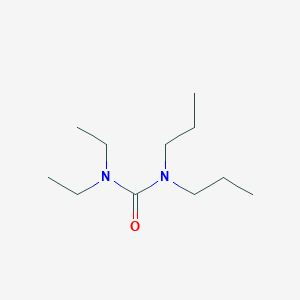

![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
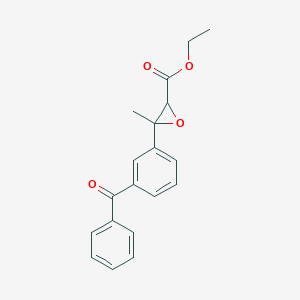
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
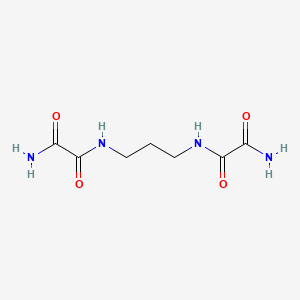

![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
